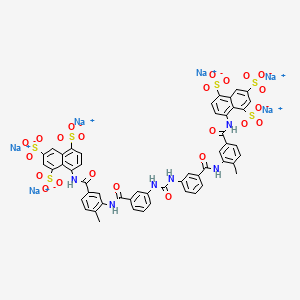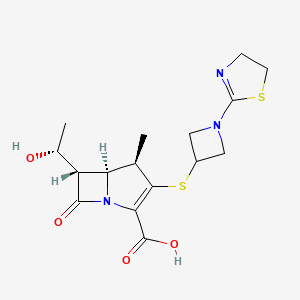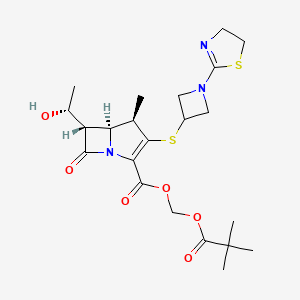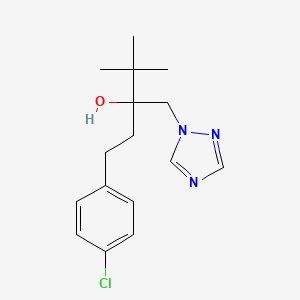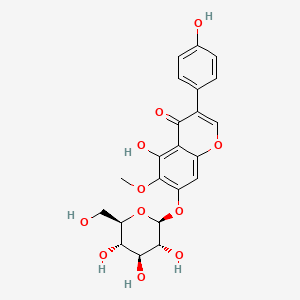
Thioacetazone
Übersicht
Beschreibung
Thioacetazone, also known as Methaniazide, is an antibiotic combination of methaniazide and thioacetazone that was commonly used in the treatment of tuberculosis .
Synthesis Analysis
Thioacetazone is a prodrug that requires activation by a bacterially encoded monoxygenase, EthA, to be active . A study on the synthesis of Thiacetazone analogues revealed that these analogues showed increased potency against M. tuberculosis . Another study discussed the use of Thiourea, an important building block found in several drug molecules such as Thioacetazone, for the activation of carbonyl and imine compounds to facilitate Michael addition reactions .Molecular Structure Analysis
Thioacetazone has a molecular formula of C10H12N4OS. Its average mass is 236.294 Da and its monoisotopic mass is 236.073181 Da .Chemical Reactions Analysis
Thioacetazone is a prodrug that requires activation by a bacterially encoded monoxygenase, EthA . It is hypothesized that Thioacetazone, after being activated by EthA, binds to the dehydratase complex HadAB that finally leads to a covalent modification of HadA .Physical And Chemical Properties Analysis
Thioacetazone is a light yellow crystal or crystalline powder. It decomposes at 225-230°C. It is soluble in hot alcohol, slightly soluble in cold alcohol, very slightly soluble in water, insoluble in chloroform, ether, and soluble in potassium hydroxide ethanol solution .Wissenschaftliche Forschungsanwendungen
1. Thioacetazone in Tuberculosis Treatment
Thioacetazone was introduced in the late 1940s and widely used as an anti-tuberculosis medicine for decades. However, its use has become restricted due to severe side effects and the emergence of resistant Mycobacterium tuberculosis strains (Falzon et al., 2014). To develop new analogues with fewer side effects, the target enzymes of Thioacetazone need to be established. It's hypothesized that Thioacetazone binds to the dehydratase complex HadAB and HadBC after activation by monooxygenase EthA (Singh et al., 2022).
2. Antimycobacterial Effects of Thiosemicarbazones
Thiosemicarbazones, including Thioacetazone, discovered in the late 1940s, have been used in tuberculosis therapy. Currently, their use is limited due to severe side effects. Research on these compounds is crucial for understanding the mechanisms of their antimycobacterial action (Opletalová & Doležel, 2013).
3. Mechanism of Antitubercular Activity
Thioacetazone appears to target and inhibit cyclopropane mycolic acid synthases (CMASs), essential for mycobacterial cell wall integrity. Inhibiting mycolic acid synthesis makes the bacterial cell wall more permeable, leading to cell lysis (Definitions, 2020). Further, it's established that Thioacetazone inhibits mycolic acid cyclopropane synthase, but its exact binding site is unknown. Computational biology tools have been used to analyze its binding with mycolic acid cyclopropane synthase (Banerjee & Bhattacharyya, 2012).
4. Fluorinated Anti-Tubercular Compounds
Fluorinated analogs of Thioacetazone have been synthesized and tested against tuberculosis. A fluorinated analog of Thioacetazone was found to be significantly more potent than the parent compound against M.tuberculosis H37-RV (Esfahanizadeh et al., 2014).
5. Physico-chemical Characterization
The vapor pressure, solubility, and lipophilicity of Thioacetazone have been studied. This research is critical for understanding its pharmacokinetics and optimizing its use in tuberculosis treatment (Sharapova et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-7(15)13-9-4-2-8(3-5-9)6-12-14-10(11)16/h2-6H,1H3,(H,13,15)(H3,11,14,16)/b12-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVJKTDHMYAMHA-WUXMJOGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=NNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=N/NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859179 | |
| Record name | N-{4-[(E)-(Carbamothioylhydrazono)methyl]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thioacetazone | |
CAS RN |
104-06-3, 910379-02-1 | |
| Record name | Thioacetazone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amithiozone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12829 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Thioacetazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3550 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-{4-[(E)-(Carbamothioylhydrazono)methyl]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thioacetazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMITHIOZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MMG78X7SSR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





